2-(4-Methoxyphenyl)nicotinic acid
Overview
Description
“2-(4-Methoxyphenyl)nicotinic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)nicotinic acid” is characterized by the presence of a methoxyphenyl group attached to the 2-position of the nicotinic acid molecule . The molecular weight of this compound is 229.23 g/mol .Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)nicotinic acid” is a chemical compound with the molecular formula C13H11NO3 . The molecular weight of this compound is 229.23 g/mol .Scientific Research Applications
Antibacterial Activity
2-(4-Methoxyphenyl)nicotinic acid: and its derivatives have been investigated for their antibacterial potential. Researchers synthesized a series of acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives from nicotinic acid hydrazide. Notably, some of these compounds demonstrated promising activity against Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus aureus strains. Compound 25, with a 5-nitrofuran substituent, exhibited high antimicrobial activity without cytotoxicity against normal cell lines .
Antifungal Properties
Studies have explored the antifungal potential of 2-(4-Methoxyphenyl)nicotinic acid derivatives. The same series of compounds mentioned earlier also showed activity against fungal strains. Notably, compound 25 displayed efficacy against Bacillus subtilis and Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) strains .
Molecular Modeling and Drug Design
Researchers have employed molecular modeling techniques to understand the interactions of these derivatives with bacterial and fungal targets. Such studies aid in designing novel antimicrobial agents based on the structural features of 2-(4-Methoxyphenyl)nicotinic acid derivatives .
Coordination Chemistry
The coordination chemistry of 2-(4-Methoxyphenyl)nicotinic acid and its metal complexes has been explored. These complexes may exhibit interesting properties, such as luminescence, catalytic activity, or magnetic behavior. Researchers investigate their potential applications in materials science and catalysis .
Heterocyclic Synthesis
The compound’s unique structure makes it a valuable building block for heterocyclic synthesis. Researchers have utilized it to create novel derivatives with diverse properties. For instance, the synthesis of 1,3,4-oxadiazoline derivatives involves cyclization reactions, leading to compounds with potential biological activities .
Biochemical Studies
2-(4-Methoxyphenyl)nicotinic acid: may play a role in biochemical pathways. Investigating its interactions with enzymes, receptors, or other biomolecules could reveal insights into cellular processes and potential therapeutic applications .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that nicotinic acid derivatives have been found to exhibit significant anti-proliferative properties . They are often found as a valuable structural motif in a wide range of pharmaceutically active compounds .
Mode of Action
For instance, nicotine, a well-known nicotinic acid derivative, dramatically stimulates neurons and ultimately blocks synaptic transmission by acting as the prototypical agonist at nicotinic cholinergic receptors .
Biochemical Pathways
For instance, nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
It’s known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .
Result of Action
It’s known that 5-amino-nicotinic acid derivatives have been synthesized successfully and assessed for their action against α-amylase and α-glucosidase .
Action Environment
It’s known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJGJJNZDKBSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680760 | |
Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)nicotinic acid | |
CAS RN |
1225539-80-9 | |
Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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